Glyburide - 10238-21-8

Glyburide

Catalog Number: EVT-269554
CAS Number: 10238-21-8
Molecular Formula: C23H28ClN3O5S
Molecular Weight: 494.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Glyburide, also known as glibenclamide, is a second-generation sulfonylurea compound. [, ] It acts as a potent antagonist of sulfonylurea receptor 1 (Sur1), exhibiting activity at nanomolar concentrations. [] While primarily recognized for its role in managing type 2 diabetes mellitus by targeting KATP (Sur1–Kir6.2) channels, recent research has explored its potential in treating acute central nervous system injuries. []

  • Glucose metabolism: Glyburide influences glucose transport, insulin sensitivity, and hepatic glucose production. [, , ]
  • Cellular signaling: It interacts with ATP-sensitive potassium channels (KATP) in vascular smooth muscle cells and juxtaglomerular cells, influencing renin release and vasodilation. [, ]
  • Inflammatory responses: Research suggests Glyburide may modulate inflammatory pathways, particularly in the context of bacterial infections like melioidosis. []
Future Directions
  • Optimizing stroke treatment: Further clinical trials are needed to determine the optimal dosing regimen and therapeutic window for intravenous Glyburide in stroke patients. [, ]
  • Developing targeted drug delivery systems: Nanoparticle-based delivery systems, like those incorporating betulinic acid, show promise in enhancing Glyburide's brain penetration and therapeutic efficacy in stroke. []
  • Investigating long-term effects of prenatal exposure: Further studies should evaluate the long-term health outcomes of children exposed to Glyburide in utero, particularly regarding growth and metabolic parameters. []

Glipizide

Compound Description: Glipizide is a second-generation sulfonylurea drug commonly used to treat type 2 diabetes. Similar to glyburide, it acts by stimulating insulin secretion from pancreatic beta cells. []

Glimepiride

Compound Description: Glimepiride is another second-generation sulfonylurea used in type 2 diabetes management. It stimulates insulin secretion from the pancreas and improves insulin sensitivity. [, , ]

Chlorpropamide

Compound Description: Chlorpropamide is a first-generation sulfonylurea with a longer duration of action compared to glyburide. It works by stimulating insulin release and enhancing peripheral insulin sensitivity. [, ]

Tolbutamide

Compound Description: Tolbutamide, like chlorpropamide, belongs to the first-generation sulfonylureas, exhibiting a shorter duration of action compared to glyburide. It stimulates insulin release from pancreatic beta cells. []

Metformin

Compound Description: Metformin is a biguanide drug widely used as a first-line treatment for type 2 diabetes. Unlike sulfonylureas, it does not directly stimulate insulin secretion. Instead, it primarily reduces hepatic glucose production and improves insulin sensitivity in peripheral tissues. [, , , , , , , , , , ]

Relevance: Metformin and glyburide are often used in combination for managing type 2 diabetes, addressing different aspects of hyperglycemia. While glyburide stimulates insulin release, metformin targets insulin resistance and hepatic glucose production. Studies suggest that metformin might be associated with a lower risk of hypoglycemia and potentially fewer adverse cardiovascular outcomes compared to glyburide. [, , , , , , , , , , ]

Repaglinide

Compound Description: Repaglinide is a meglitinide derivative, a class of oral antidiabetic drugs that act as rapid-acting insulin secretagogues. It binds to a different site on the SUR receptor than sulfonylureas, leading to a more rapid and short-lived insulin release. [, , ]

Relevance: Although both repaglinide and glyburide promote insulin secretion, their binding sites and pharmacokinetic profiles differ. Repaglinide's rapid onset and short duration of action make it suitable for addressing postprandial hyperglycemia, while glyburide provides more sustained control. Some studies suggest a potentially lower risk of hypoglycemia with repaglinide compared to glyburide. [, , ]

Pioglitazone

Compound Description: Pioglitazone belongs to the thiazolidinedione class of antidiabetic agents. It improves insulin sensitivity in peripheral tissues, primarily by activating peroxisome proliferator-activated receptor gamma (PPAR-γ). [, , ]

Relevance: Pioglitazone and glyburide address different aspects of type 2 diabetes. Pioglitazone enhances insulin sensitivity without directly affecting insulin secretion, while glyburide stimulates insulin release. Both are used as monotherapy or in combination depending on the patient's needs. [, , ]

Rosiglitazone

Compound Description: Similar to pioglitazone, rosiglitazone is a thiazolidinedione that improves insulin sensitivity by activating PPAR-γ. It primarily acts on adipose tissue, muscle, and the liver. []

Relevance: Both rosiglitazone and glyburide are used in type 2 diabetes management but target different pathways. Rosiglitazone primarily improves insulin sensitivity, while glyburide enhances insulin secretion. Clinical trials have compared their efficacy and safety profiles, highlighting differences in glycemic control durability, side effects, and potential cardiovascular risks. []

Nateglinide

Compound Description: Nateglinide, like repaglinide, is a meglitinide derivative known for its rapid and short-lived insulin-secreting action. It targets the SUR receptor on pancreatic beta cells. [, ]

4-trans-hydroxy-glyburide

Compound Description: 4-trans-hydroxy-glyburide is a major metabolite of glyburide. []

Relevance: As a metabolite of glyburide, it provides insights into the drug's metabolism and potential for drug-drug interactions. []

3-cis-hydroxy-glyburide

Compound Description: 3-cis-hydroxy-glyburide is another significant metabolite of glyburide. []

Relevance: Like 4-trans-hydroxy-glyburide, understanding the formation and levels of 3-cis-hydroxy-glyburide helps in characterizing glyburide's metabolic pathway and predicting potential drug interactions. []

U-37883A

Compound Description: U-37883A is a guanidine derivative and a known antagonist of vascular ATP-sensitive potassium channels (KATP). []

Relevance: Although structurally dissimilar to glyburide, U-37883A shares a common target: KATP channels. Studies have investigated the synergistic effects of glyburide and U-37883A in blocking KATP channels, suggesting potential implications for vascular reactivity and blood pressure regulation. []

Source and Classification

Glyburide is synthesized from a combination of chemical precursors that include chlorobenzenes and ureas. It belongs to the sulfonylurea class of drugs, which are characterized by their ability to lower blood glucose levels by promoting insulin release. The chemical structure of glyburide includes a sulfonylurea moiety that is crucial for its biological activity .

Synthesis Analysis

The synthesis of glyburide typically involves several steps, including the formation of the sulfonylurea linkage. One common method includes the reaction of 5-chloro-2-methoxybenzoic acid with a cyclohexylamine derivative to form the urea component, followed by coupling with a sulfonyl chloride. This multi-step process can yield glyburide with varying degrees of efficiency depending on reaction conditions such as temperature and solvent choice.

Technical Details

Molecular Structure Analysis

Glyburide has the following molecular formula: C23H28ClN3O5SC_{23}H_{28}ClN_{3}O_{5}S. Its molecular weight is approximately 494.004 g/mol. The structure features a sulfonamide group attached to a urea moiety, which is essential for its pharmacological activity.

Structure Data

  • Chemical Formula: C23H28ClN3O5SC_{23}H_{28}ClN_{3}O_{5}S
  • Molecular Weight: 494.004 g/mol
  • Structural Features: The compound has a chloro substituent on the aromatic ring and a cyclohexyl group attached to the urea nitrogen.
Chemical Reactions Analysis

Glyburide undergoes several key reactions within the body, primarily involving metabolic pathways that convert it into active metabolites. The main metabolic reactions include:

  1. Hydroxylation: Glyburide is metabolized mainly by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9, resulting in several hydroxylated metabolites.
  2. Conjugation: Some metabolites may undergo further conjugation reactions, enhancing their solubility for elimination.

Technical Details

  • Metabolites: Key metabolites include 4-trans-hydroxyglyburide (M1) and 3-cis-hydroxyglyburide (M2), which retain some biological activity.
  • Elimination Pathways: Metabolites are primarily excreted through urine.
Mechanism of Action

Glyburide exerts its pharmacological effects by binding to ATP-sensitive potassium channels located on pancreatic beta cells. This binding leads to channel closure, resulting in cell depolarization and subsequent opening of voltage-gated calcium channels.

Process Data

  1. Insulin Secretion: The increase in intracellular calcium levels stimulates the release of insulin granules into the bloodstream.
  2. Potassium Channel Interaction: Glyburide effectively mimics high glucose conditions by forcing closure of potassium channels even at lower glucose levels, thereby enhancing insulin secretion .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Glyburide typically appears as a white to off-white crystalline powder.
  • Solubility: It is sparingly soluble in water but soluble in organic solvents such as methanol and ethanol.

Chemical Properties

  • Stability: Glyburide is stable under normal storage conditions but should be protected from light.
  • pH Sensitivity: The compound exhibits stability across a pH range typical for physiological conditions.
Applications

Glyburide is primarily used in clinical settings for managing type 2 diabetes mellitus. Its role includes:

  • Blood Glucose Control: It helps lower blood glucose levels effectively when used alone or in combination with other antidiabetic medications.
  • Research Applications: Glyburide's mechanism has been studied extensively in diabetes research, particularly regarding its effects on insulin secretion dynamics and potential cardiovascular implications .
Pharmacological Mechanisms of Glyburide in Glucose Homeostasis

Sulfonylurea Receptor 1 (SUR1) Binding Dynamics and ATP-Sensitive Potassium Channel Modulation

Glyburide (glibenclamide) exerts its primary antidiabetic effect through high-affinity binding to sulfonylurea receptor 1 (SUR1) subunits of ATP-sensitive potassium (KATP) channels on pancreatic β-cells. These channels function as metabolic sensors, coupling cellular energy status to membrane excitability. Under low glucose conditions, KATP channels remain open, permitting potassium efflux that maintains β-cell membrane hyperpolarization and prevents insulin exocytosis. Glyburide binds specifically to the SUR1 regulatory subunit with nanomolar affinity (IC50 ≈ 0.1-0.3 nM), inducing conformational changes that force channel closure independent of intracellular ATP concentration [1] [9].

This binding exhibits complex modulation by adenine nucleotides: High ATP concentrations potentiate glyburide's channel-blocking efficacy, whereas ADP antagonizes its effect. Electrophysiological studies demonstrate glyburide's half-maximal inhibitory concentration (IC50) decreases from 5.7 nM at 100 μM ATP to 1.9 nM at 200 μM ATP. Conversely, ADP (100-500 μM) reduces glyburide-induced channel inhibition by approximately 40%, suggesting competitive modulation of the binding site [3] [7]. Unlike newer sulfonylureas, glyburide exhibits low tissue selectivity—at therapeutic concentrations (CSS ≈ 50-300 nM), it binds SUR2A/SUR2B receptors in cardiac/vascular tissues with only 10-20-fold lower affinity than SUR1. This non-selectivity enables potential cardiovascular effects during ischemia [6].

Table 1: Glyburide Binding Kinetics to KATP Channel Isoforms

Receptor SubtypeTissue DistributionIC50 (nM)Therapeutic Relevance
SUR1Pancreatic β-cells0.1-0.3Primary insulin secretion effect
SUR2ACardiac myocytes5-10May impair ischemic preconditioning
SUR2BVascular smooth muscle3-8Potential vasoconstrictive effects

Table 2: Metabolic Modulators of Glyburide Channel Inhibition

Intracellular ModulatorConcentrationEffect on Glyburide IC50Mechanistic Basis
ATP100 μM5.7 nMAllosteric enhancement of binding
ATP200 μM1.9 nMStabilized closed channel conformation
ADP100-500 μM↑ 40% vs. ATP aloneCompetitive binding at nucleotide sites

Insulin Secretion Pathways: Beta-Cell Depolarization and Calcium Influx Mechanisms

KATP channel closure by glyburide initiates a cascade of electrophysiological events culminating in insulin granule exocytosis. Channel blockade reduces K+ efflux, depolarizing the β-cell membrane from -70 mV toward threshold potentials (-50 to -40 mV). This voltage change activates voltage-dependent calcium channels (VDCCs), triggering rapid Ca2+ influx (200-400 nM intracellular peak) [1] [2]. The resultant Ca2+ surge binds synaptotagmin proteins on insulin-containing vesicles, promoting their docking, priming, and fusion with the plasma membrane.

Glyburide enhances both first-phase (0-10 min) and second-phase (10-60 min) insulin secretion in response to nutrient stimuli. Clinical studies demonstrate 2.8-fold higher meal-stimulated C-peptide levels in type 2 diabetes patients receiving glyburide/metformin combination therapy versus insulin monotherapy. Notably, this insulinotropic effect persists without glucagon potentiation—glyburide does not alter α-cell responsiveness to hypoglycemia, likely due to differential KATP channel subunit expression in pancreatic islet cell types [2] [4] [8]. Chronic administration (≥3 months) sustains enhanced β-cell responsiveness, evidenced by 58% reduction in exogenous insulin requirements while maintaining HbA1c reductions of 1.8-2.8% [4] [8].

Table 3: Electrophysiological and Secretory Events in Glyburide-Stimulated Insulin Release

Time Post-GlyburideElectrophysiological EventBiochemical Consequence
0-2 minutesKATP channel closureMembrane depolarization
2-5 minutesVDCC openingCa2+ influx (200-400 nM)
5-10 minutesCa2+-calmodulin complex formationVesicle mobilization
10-60 minutesSNARE protein activationSustained insulin exocytosis

Hepatic and Peripheral Tissue Effects: Insulin Sensitization and Gluconeogenesis Suppression

Beyond pancreatic actions, glyburide exerts significant extrapancreatic effects that enhance whole-body glucose homeostasis. In the liver, it suppresses gluconeogenesis by 25-40% and glycogenolysis by 30-50% through insulin-dependent and independent mechanisms. Acute studies in insulin-deprived type 1 diabetic patients reveal glyburide infusion increases glucose disposal rates by 55% during hyperinsulinemic-euglycemic clamps (1 mU/kg/min insulin), confirming direct insulin-sensitizing effects [10]. This occurs without altering insulin clearance or plasma C-peptide levels, excluding pancreatic involvement.

Molecular studies identify three hepatic mechanisms:

  • Insulin-Independent Effects: Glyburide directly inhibits phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase) transcription, reducing gluconeogenic flux [5].
  • Insulin-Sensitization: Chronic treatment upregulates insulin receptor substrate 2 (IRS-2) expression and Akt phosphorylation in hepatocytes, enhancing insulin-mediated suppression of gluconeogenic enzymes [5].
  • Glycogen Synthesis: Glyburide increases hepatic glycogen synthase activity by 35-50%, promoting glucose storage rather than release [5].

In skeletal muscle, glyburide augments insulin-stimulated glucose uptake by 20-30% via GLUT4 translocation. This is demonstrated by increased glucose infusion rates (12.1 ± 2.4 vs. 9.1 ± 2.1 mg/kg/min; p<0.05) during high-dose insulin clamps (10 mU/kg/min) in type 1 diabetic subjects, where endogenous insulin secretion is absent [10]. Adipose tissue effects include suppression of lipolysis, reducing free fatty acid concentrations by 15-25%—a key contributor to improved peripheral insulin sensitivity [5] [8].

Table 4: In Vivo Effects of Glyburide on Glucose Metabolism

TissueKey Metabolic EffectsMagnitude of ChangeStudy Model
LiverGluconeogenesis reduction↓ 25-40%Isolated hepatocytes
Glycogenolysis inhibition↓ 30-50%Type 2 diabetic patients
Glycogen synthesis increase↑ 35-50%Rat liver perfusion
Skeletal MuscleInsulin-stimulated glucose uptake↑ 20-30%Type 1 diabetic clamp
AdiposeFree fatty acid reduction↓ 15-25%Postprandial studies

Properties

CAS Number

10238-21-8

Product Name

Glyburide

IUPAC Name

5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide

Molecular Formula

C23H28ClN3O5S

Molecular Weight

494.0 g/mol

InChI

InChI=1S/C23H28ClN3O5S/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29)

InChI Key

ZNNLBTZKUZBEKO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3

Solubility

2.06e-03 g/L

Synonyms

Daonil
Diabeta
Euglucon 5
Euglucon N
Glibenclamide
Glybenclamide
Glyburide
HB 419
HB 420
HB-419
HB-420
HB419
HB420
Maninil
Micronase
Neogluconin

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.